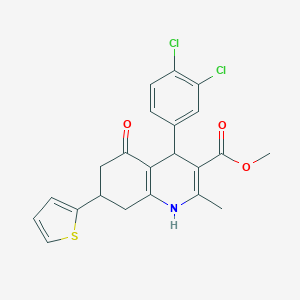![molecular formula C19H24N2O4 B394974 3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE](/img/structure/B394974.png)
3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to inhibit heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe2+ to protoporphyrin IX to create heme B .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE typically involves the reaction of diethyl acetoacetate with ammonia and formaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is widely used in scientific research due to its ability to inhibit heme production. This property makes it valuable in studies related to heme metabolism and related disorders. It is also used in research on liver diseases, as chronic administration of the compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis .
Mecanismo De Acción
The compound exerts its effects by inhibiting ferrochelatase, the enzyme responsible for the addition of Fe2+ to protoporphyrin IX to create heme B. This inhibition disrupts heme production, leading to various physiological effects. The compound also induces changes in IL-12A methylation patterns in the liver, which is associated with its effects on liver diseases .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with different functional groups.
1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester: Another similar compound with a phenyl group.
Uniqueness
3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4’-BIPYRIDINE]-3,5-DICARBOXYLATE is unique due to its specific inhibition of ferrochelatase and its ability to induce Mallory-Denk body formation. These properties make it particularly valuable in research related to heme metabolism and liver diseases .
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4g/mol |
Nombre IUPAC |
diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14/h8-11,17H,6-7H2,1-5H3 |
Clave InChI |
FBJZZZNHVBUJRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B394891.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394894.png)
![7-NITRO-3-[(E)-[2-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)ETHYLIDENE]AMINO]-2-[(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B394895.png)


![4-{[2-(4-Methylphenoxy)ethyl]sulfanyl}quinazoline](/img/structure/B394902.png)

![3-amino-N-(6-bromoquinolin-8-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B394906.png)
![1-(4-Methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B394907.png)
![N-[bis(diethylamino)(3-tetraazolo[1,5-a]quinoxalin-4-yl-2-triazenylidene)phosphoranyl]-N,N-diethylamine](/img/structure/B394908.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B394910.png)



